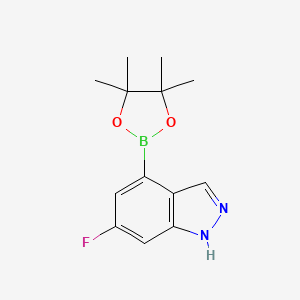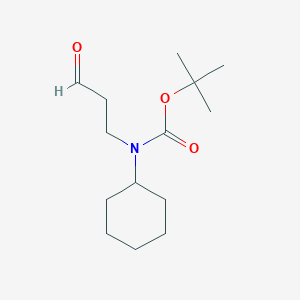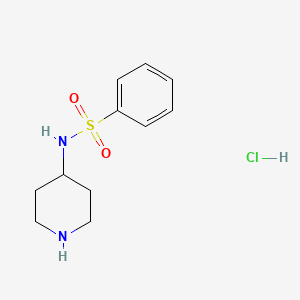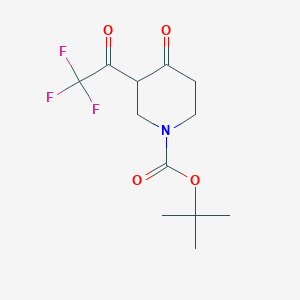
methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
Vue d'ensemble
Description
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 . It is a solid substance .
Molecular Structure Analysis
The InChI code for methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is 1S/C6H7BrN2O2/c1-9-3-4 (7)8-5 (9)6 (10)11-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a solid substance . It should be stored in an inert atmosphere at room temperature . .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, focusing on six unique fields:
Pharmaceuticals and Drug Development
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its imidazole ring is a common structural motif in many drugs, contributing to their biological activity. This compound can be used to develop new drugs with potential applications in treating infections, inflammation, and cancer .
Antimicrobial Agents
The imidazole ring in methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is known for its antimicrobial properties. Researchers have explored its use in synthesizing compounds that exhibit strong antibacterial and antifungal activities. These derivatives can be crucial in developing new treatments for resistant microbial strains .
Catalysis
In the field of catalysis, methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate serves as a ligand in the formation of metal complexes. These complexes can act as catalysts in various organic reactions, including cross-coupling reactions and polymerization processes. The presence of the bromine atom enhances the reactivity and selectivity of these catalytic systems .
Material Science
This compound is also utilized in material science for the synthesis of advanced materials. Its derivatives can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, conductivity, and mechanical strength. These materials have applications in electronics, coatings, and nanotechnology .
Agricultural Chemistry
In agricultural chemistry, methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is used to develop agrochemicals, including herbicides and fungicides. Its derivatives can help protect crops from pests and diseases, improving agricultural productivity and sustainability .
Biochemical Research
The compound is valuable in biochemical research for studying enzyme mechanisms and protein interactions. Its imidazole ring can mimic the histidine residues in proteins, making it useful in probing enzyme active sites and understanding biochemical pathways .
Safety and Hazards
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known to be stable in an inert atmosphere and at temperatures between 2-8°c .
Propriétés
IUPAC Name |
methyl 4-bromo-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZBNMDDJUDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693360 | |
| Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
CAS RN |
864076-05-1 | |
| Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


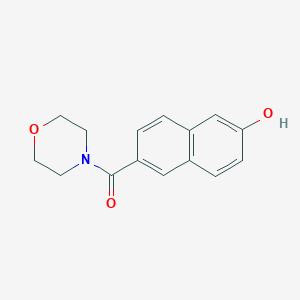


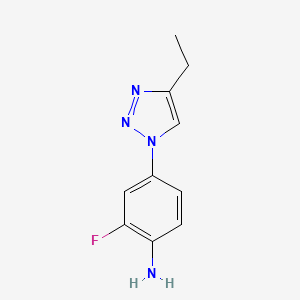



![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
